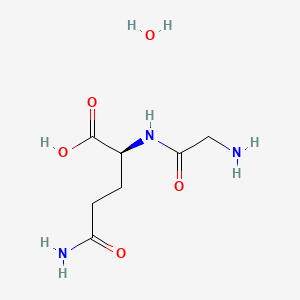Glycyl-L-glutamine monohydrate
CAS No.: 172669-64-6
Cat. No.: VC2392566
Molecular Formula: C7H15N3O5
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 172669-64-6 |
|---|---|
| Molecular Formula | C7H15N3O5 |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | (2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate |
| Standard InChI | InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1 |
| Standard InChI Key | KLFWVRQACSYLOH-WCCKRBBISA-N |
| Isomeric SMILES | C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O |
| SMILES | C(CC(=O)N)C(C(=O)O)NC(=O)CN.O |
| Canonical SMILES | C(CC(=O)N)C(C(=O)O)NC(=O)CN.O |
Introduction
Chemical Structure and Identification
Molecular Identity
Glycyl-L-glutamine monohydrate is identified by the CAS number 172669-64-6, with older literature sometimes referencing it under CAS 131115-71-4 . The compound has a molecular formula of C₇H₁₅N₃O₅, representing the dipeptide structure with an additional water molecule . Its molecular weight is precisely 221.21 g/mol, and it is derived from the parent compound glycylglutamine (CID 123913) .
Structural Nomenclature
The compound is known by several synonyms in scientific literature:
-
Glycyl-L-glutamine hydrate
-
H-Gly-Gln-OH·H₂O
-
(S)-5-Amino-2-(2-aminoacetamido)-5-oxopentanoic acid hydrate
In peptide sequence notation, it is represented simply as "GQ" . The IUPAC condensed form is H-Gly-Gln-OH·H₂O, indicating the free N-terminus of glycine, the peptide bond, and the free C-terminus of glutamine, along with the water of hydration .
Structural Characteristics
Glycyl-L-glutamine monohydrate features a peptide bond connecting the carboxyl group of glycine to the amino group of L-glutamine. The molecule contains multiple functional groups:
-
A primary amino group at the N-terminus
-
A peptide (amide) bond between the amino acids
-
A side-chain amide group from glutamine
-
A carboxylic acid group at the C-terminus
Physical and Chemical Properties
Physical Properties
Glycyl-L-glutamine monohydrate appears as a white to off-white crystalline powder . Table 1 summarizes the key physical properties of this compound:
Table 1: Physical Properties of Glycyl-L-glutamine Monohydrate
Chemical Properties
The chemical behavior of glycyl-L-glutamine monohydrate is influenced by its functional groups, particularly its acid-base properties and hydrogen bonding capabilities . Notable chemical properties include:
-
LogP: Between -6.25 and -5.12 at 25°C across pH range 1-13, indicating high hydrophilicity
-
Solubility: Highly soluble in water (154 g/L at 20°C), slightly soluble in aqueous acids
-
Storage Requirements: Requires storage in a dark place, under inert atmosphere, and in freezing conditions (below -20°C) for optimal stability
Synthesis Methods
Industrial Preparation Techniques
The industrial preparation of glycyl-L-glutamine has been detailed in patent literature, describing a process that is economical, environmentally friendly, and suitable for large-scale production . The process involves several key steps:
Acylation Reaction
The synthesis begins with an acylation reaction between chloroacetyl chloride and L-glutamine under controlled conditions:
-
Reaction temperature maintained at 8-12°C
-
Alkaline conditions (pH 10.0-11.0)
-
Mixed solvent system of purified water and toluene
-
Simultaneous dropwise addition of chloroacetyl chloride in toluene and sodium hydroxide solution
Phase Separation and Purification
Following the acylation reaction:
-
The reaction mixture undergoes phase separation after standing
-
The water phase containing N-chloroacetyl-L-glutamine is isolated
-
pH is adjusted to 7.5-8.0 using sulfuric acid
-
Electrodialysis using homogeneous phase ion exchange membranes purifies the intermediate compound
Ammonolysis and Product Isolation
The final steps involve:
-
Introducing ammonia gas under pressure (0.6-0.8 MPa)
-
Conducting ammonolysis reaction at 38-42°C for 2-3 hours
-
Concentration under reduced pressure
-
Crystallization using purified water and methanol
The process yields glycyl-L-glutamine with high purity (98.6-98.8%) and good molar yields (74-76.7%) . Table 2 summarizes the key parameters of this industrial synthesis method:
Table 2: Key Parameters of Industrial Synthesis
| Parameter | Condition | Outcome |
|---|---|---|
| Acylation Temperature | 8-12°C | Controlled reaction rate |
| Acylation pH | 10.0-11.0 | Prevents side reactions |
| Ammonolysis Pressure | 0.6-0.8 MPa | Efficient conversion |
| Ammonolysis Temperature | 38-42°C | Optimal reaction kinetics |
| Reaction Time | 2-3 hours | Maximizes yield |
| Crystallization Solvent | Water/Methanol | High purity product |
| Final Product Purity | 98.6-98.8% | Suitable for research applications |
| Molar Yield | 74-76.7% | Economically viable process |
Analytical Characterization
Electron Paramagnetic Resonance Studies
Electron paramagnetic resonance (EPR) studies have provided valuable insights into the structural properties and behavior of glycyl-L-glutamine monohydrate under radiation conditions. Research on rγ-irradiated powders of this compound has revealed specific radical formations .
When subjected to gamma radiation, glycyl-L-glutamine monohydrate forms CH₂C˙NHCOOH radicals. This radical formation has been thoroughly characterized through computer simulation of EPR spectra, yielding important data on:
-
g-values of the radicals
-
Hyperfine structure constants of the unpaired electron
These findings align with established literature data and provide fundamental understanding of the compound's electronic behavior under radiation stress .
Biological Applications and Research Findings
Effects on Embryonic Development
One of the most significant biological applications of glycyl-L-glutamine monohydrate has been in embryonic development research, particularly in preimplantation embryo culture media .
Comparative Studies with Other Glutamine Derivatives
Comparative studies have investigated the effects of replacing L-glutamine with either glycyl-L-glutamine or alanyl-L-glutamine in KSOM-type medium for mouse preimplantation embryo development . The findings reveal important distinctions between these compounds:
Table 3: Comparative Effects of Glutamine Derivatives on Embryonic Development
| Parameter | L-Glutamine | Alanyl-L-Glutamine | Glycyl-L-Glutamine |
|---|---|---|---|
| Blastocyst Formation Rate | Baseline | No significant effect | No significant effect |
| Onset of Hatching | Baseline | No significant effect | Slight stimulation |
| Completion of Hatching | Baseline | No significant effect | Enhanced |
| Inner Cell Mass Development | Baseline | No significant effect | Significantly increased |
| Trophectoderm Cell Development | Baseline | No significant effect | Significantly increased |
| Abnormal Fetal Development | None observed | Not reported | None observed |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume